2-メトキシ-4-モルホリノピリミジン

説明

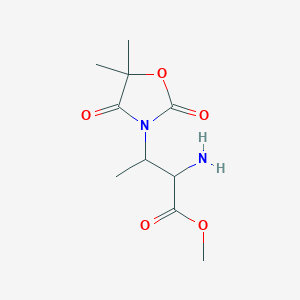

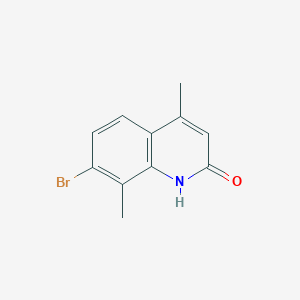

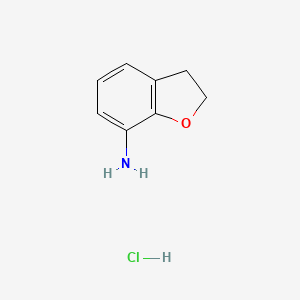

2-Methoxy-4-morpholinopyrimidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methoxy-4-morpholinopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-morpholinopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

2-メトキシ-4-モルホリノピリミジン誘導体は、抗炎症作用について合成され、評価されています。これらの化合物、特にV4およびV8誘導体は、非細胞毒性濃度で一酸化窒素(NO)の産生を有意に阻害する可能性を示しています。 これらの誘導体は、リポ多糖(LPS)で刺激されたマクロファージ細胞における誘導型一酸化窒素合成酵素(iNOS)およびシクロオキシゲナーゼ-2(COX-2)のmRNAおよびタンパク質の発現を抑制することも示されており、炎症関連障害に対する強力な治療戦略を示唆しています .

分子ドッキング研究

2-メトキシ-4-モルホリノピリミジンから誘導された化合物は、iNOSおよびCOX-2酵素の活性部位に強い親和性を示します。 分子ドッキング研究では、これらの化合物が標的部位と疎水性相互作用を形成することが示されており、炎症反応を調節するための新規薬剤の設計に役立ちます .

がん研究における可能性

2-メトキシ-4-モルホリノピリミジンに関連するピリミジン誘導体を含むピリミジン誘導体に関する研究では、有望な生物学的可能性と抗癌活性が示されています。 これらの化合物は、さまざまな癌の種類に対抗する能力について、さらなる調査に値します .

免疫応答における役割

2-メトキシ-4-モルホリノピリミジン誘導体によって産生が阻害される一酸化窒素は、自然免疫系のラジカルエフェクターです。 一酸化窒素は、急性および慢性炎症の両方で重要な役割を果たし、さまざまな分子と反応して、ニトロソチオールやペルオキシナイトライトアニオンなどの化合物を生成し、これらは体の防御機構において重要です .

心血管疾患研究

2-メトキシ-4-モルホリノピリミジン誘導体によって調節できる慢性炎症は、さまざまな心血管疾患の既知の原因です。 炎症性メディエーターを制御することにより、これらの化合物は、心臓病の予防または治療に対する新規アプローチを提供する可能性があります .

神経疾患

炎症プロセスは、神経疾患の進行にも関与しています。 2-メトキシ-4-モルホリノピリミジン誘導体の抗炎症作用は、アルツハイマー病や多発性硬化症などの、炎症が重要な役割を果たす疾患の治療法を開発するために活用できます .

生化学分析

Biochemical Properties

2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing 2-Methoxy-4-morpholinopyrimidine to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .

Cellular Effects

2-Methoxy-4-morpholinopyrimidine exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, 2-Methoxy-4-morpholinopyrimidine influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-Methoxy-4-morpholinopyrimidine involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that 2-Methoxy-4-morpholinopyrimidine effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-morpholinopyrimidine have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that 2-Methoxy-4-morpholinopyrimidine continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-morpholinopyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .

Metabolic Pathways

2-Methoxy-4-morpholinopyrimidine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, 2-Methoxy-4-morpholinopyrimidine modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-morpholinopyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of 2-Methoxy-4-morpholinopyrimidine is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-morpholinopyrimidine is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .

特性

IUPAC Name |

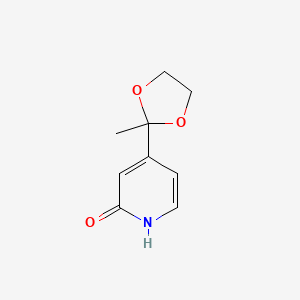

4-(2-methoxypyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWWOPITKPJAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274910 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-32-7 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)

![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)